

Application Notes and Protocols: Synthesis of Rhodium Nanoparticles using Rhodium Triiodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium triiodide

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Introduction

Rhodium nanoparticles (RhNPs) are of significant interest in various scientific and industrial fields, including catalysis, chemical sensing, and nanomedicine. Their unique catalytic properties make them valuable in a range of chemical transformations, while their potential in biomedical applications is an expanding area of research. The synthesis of RhNPs is commonly achieved through the chemical reduction of a rhodium salt precursor. While rhodium trichloride (RhCl_3) is the most frequently utilized precursor, this document provides a detailed protocol for the synthesis of rhodium nanoparticles using **rhodium triiodide** (RhI_3).

It is important to note that **rhodium triiodide** is not a conventional precursor for RhNP synthesis due to its poor solubility in many common solvents.^{[1][2]} This protocol is therefore an adapted method based on established procedures for other rhodium halide precursors, incorporating a solubilization step to overcome this challenge. The method described herein utilizes a strong reducing agent, sodium borohydride, in an aqueous solution.

Experimental Protocols

Materials and Equipment

Reagent/Equipment	Grade/Specification
Rhodium (III) iodide (RhI_3)	99.9% trace metals basis
Potassium iodide (KI)	ACS reagent, $\geq 99.0\%$
Sodium borohydride (NaBH_4)	$\geq 98.0\%$
Polyvinylpyrrolidone (PVP)	Average mol wt 40,000
Deionized (DI) water	18.2 $\text{M}\Omega\cdot\text{cm}$
Ethanol	Anhydrous, $\geq 99.5\%$
Acetone	ACS reagent, $\geq 99.5\%$
Magnetic stirrer with heating plate	-
Round bottom flask	100 mL
Condenser	-
Centrifuge	Capable of 10,000 x g
Transmission Electron Microscope (TEM)	For particle size and morphology analysis
UV-Vis Spectrophotometer	For optical property analysis
X-ray Diffractometer (XRD)	For crystalline structure analysis

Protocol: Aqueous Synthesis of Rhodium Nanoparticles from Rhodium Triiodide

This protocol is adapted from methods using rhodium trichloride and incorporates a solubilization step for **rhodium triiodide**.

1. Preparation of the **Rhodium Triiodide** Precursor Solution:

- In a 100 mL round bottom flask, dissolve 0.1 g of potassium iodide (KI) in 50 mL of deionized water with vigorous stirring.
- To this solution, add 0.05 g of **rhodium triiodide** (RhI_3) powder. The formation of the soluble hexaiodorhodate(III) complex, $[\text{RhI}_6]^{3-}$, will be observed as the black RhI_3 powder dissolves

to form a dark-colored solution.

- Gently heat the solution to 40-50 °C to aid in the dissolution of the **rhodium triiodide**.
- Once the **rhodium triiodide** is fully dissolved, add 0.2 g of polyvinylpyrrolidone (PVP) as a capping agent and stir until it is completely dissolved.

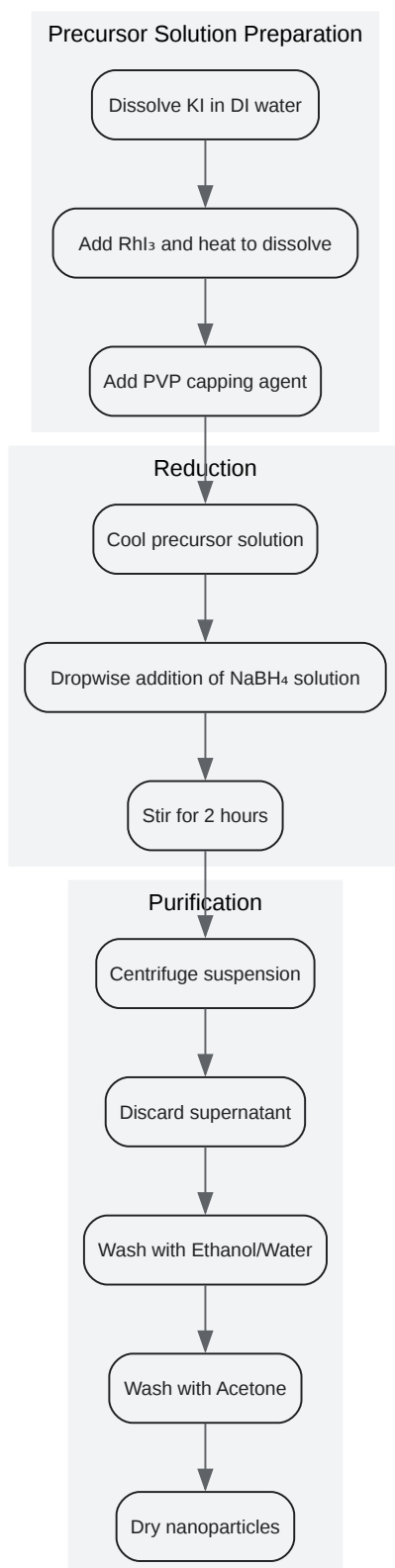
2. Reduction of the Rhodium Precursor:

- Cool the precursor solution to room temperature in an ice bath.
- Prepare a fresh solution of 0.1 M sodium borohydride (NaBH_4) in deionized water.
- While vigorously stirring the rhodium precursor solution, add the 0.1 M NaBH_4 solution dropwise. A color change from a dark solution to a black suspension will indicate the formation of rhodium nanoparticles.
- Continue the addition of NaBH_4 until no further color change is observed.
- Allow the reaction mixture to stir for an additional 2 hours at room temperature to ensure complete reduction.

3. Purification of the Rhodium Nanoparticles:

- Transfer the nanoparticle suspension to centrifuge tubes.
- Centrifuge the suspension at 10,000 x g for 20 minutes.
- Discard the supernatant and re-disperse the nanoparticle pellet in 20 mL of a 1:1 (v/v) mixture of ethanol and deionized water.
- Repeat the centrifugation and re-dispersion steps three times to remove unreacted reagents and byproducts.
- For the final wash, re-disperse the pellet in 20 mL of acetone and centrifuge.
- Dry the final rhodium nanoparticle pellet under vacuum or in a desiccator.

Experimental Workflow



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Caption: Workflow for the synthesis of rhodium nanoparticles from **rhodium triiodide**.

Data Presentation

The successful synthesis of rhodium nanoparticles should be confirmed through various characterization techniques. Below are tables summarizing expected quantitative data.

Table 1: Expected Nanoparticle Characteristics

Parameter	Expected Value	Characterization Technique
Average Particle Size	2-10 nm	Transmission Electron Microscopy (TEM)
Size Distribution	Narrow (Polydispersity Index < 0.2)	Dynamic Light Scattering (DLS)
Surface Plasmon Resonance	No distinct peak in the visible region	UV-Vis Spectroscopy
Crystalline Structure	Face-Centered Cubic (FCC)	X-ray Diffraction (XRD)

Table 2: Representative TEM Data for Synthesized RhNPs

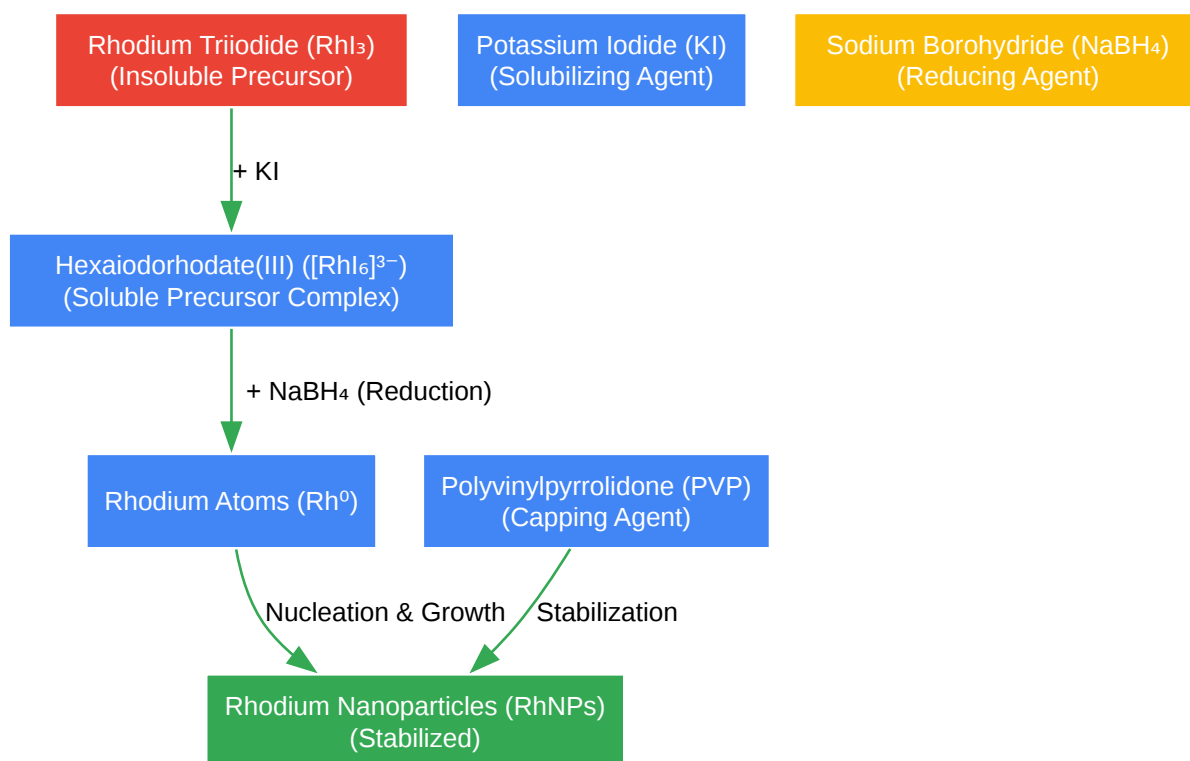
Sample	Average Diameter (nm)	Standard Deviation (nm)
Batch 1	4.5	0.8
Batch 2	5.2	1.1
Batch 3	4.8	0.9

Table 3: XRD Data for Crystalline Structure Analysis

2θ (degrees)	Miller Indices (hkl)	Crystal Plane
~41.1	(111)	FCC
~47.8	(200)	FCC
~69.7	(220)	FCC
~84.1	(311)	FCC

Signaling Pathways and Logical Relationships

The synthesis of rhodium nanoparticles from **rhodium triiodide** involves a series of chemical transformations. The logical relationship between the key components and steps is illustrated below.



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Caption: Logical pathway for the formation of rhodium nanoparticles from **rhodium triiodide**.

Applications in Drug Development and Research

Rhodium nanoparticles synthesized via this method can be explored for several applications relevant to drug development and research:

- **Catalysis in Pharmaceutical Synthesis:** RhNPs are effective catalysts for hydrogenation, hydroformylation, and C-H activation reactions, which are crucial steps in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
- **Drug Delivery Systems:** Surface-functionalized RhNPs can be investigated as potential carriers for targeted drug delivery. Their small size allows for potential cellular uptake, and their surface can be modified with targeting ligands and therapeutic agents.
- **Biosensing and Diagnostics:** The catalytic properties of RhNPs can be harnessed in the development of sensitive biosensors for the detection of biomarkers relevant to disease diagnosis and monitoring.
- **Photothermal Therapy:** Although less common than gold nanoparticles, rhodium nanoparticles may exhibit photothermal properties that could be explored for cancer therapy. [3]

Safety and Handling

- **Rhodium triiodide** and sodium borohydride should be handled in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
- Sodium borohydride is a reactive substance; avoid contact with acids and moisture.
- Proper waste disposal procedures for heavy metal and chemical waste must be followed.

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